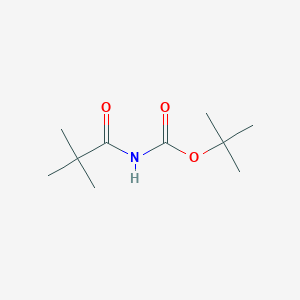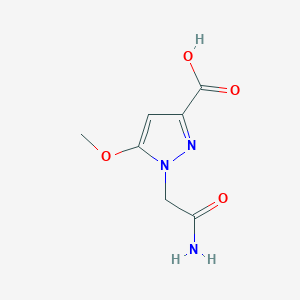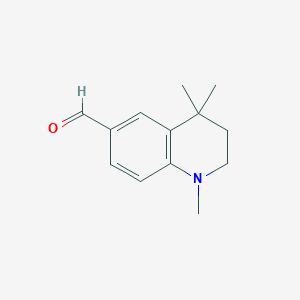
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound with a quinoline backbone. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a tetrahydroquinoline ring system substituted with methyl groups and an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formylating agents to introduce the aldehyde group at the 6-position . The reaction conditions often include the use of solvents like acetic acid and catalysts such as concentrated hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. It may also modulate signaling pathways involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the aldehyde group.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group instead of an aldehyde group.
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a methoxy group at the 7-position.
Uniqueness
Its structural features allow for diverse chemical modifications and functionalization, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
1,4,4-trimethyl-2,3-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-13(2)6-7-14(3)12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3 |
InChIキー |
AAXGKLGYVGGLIO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C2=C1C=C(C=C2)C=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



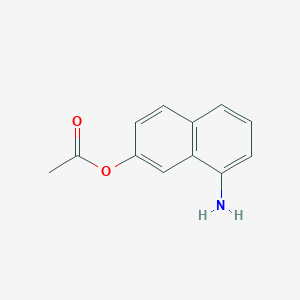
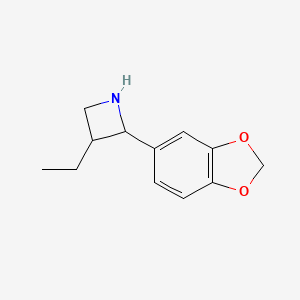
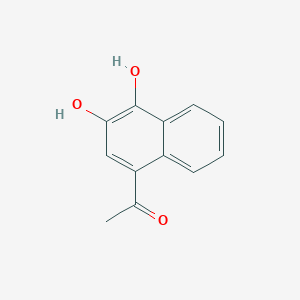
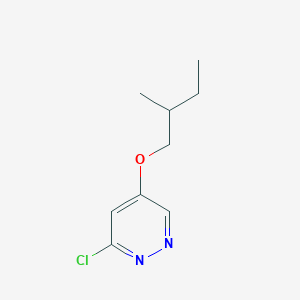
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
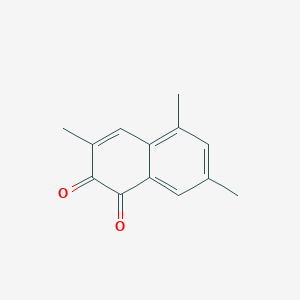

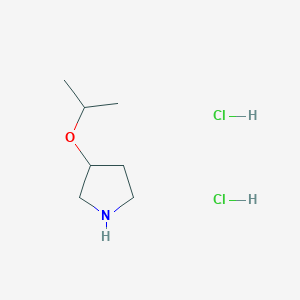
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
